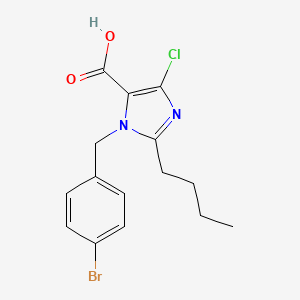
Pelitinib-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pelitinib-d6 is a deuterated form of Pelitinib, an irreversible inhibitor of the epidermal growth factor receptor tyrosine kinase. Pelitinib is primarily being developed as an anticancer agent and has shown promise in clinical trials for colorectal and lung cancers. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pelitinib-d6 involves the incorporation of deuterium atoms into the Pelitinib molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The key steps in the synthesis include:
Deuteration of Starting Materials: The starting materials are deuterated using deuterated reagents such as deuterium gas or deuterated solvents.
Coupling Reactions: The deuterated intermediates are then subjected to coupling reactions to form the desired this compound molecule. Common coupling reagents include palladium catalysts and bases such as cesium carbonate.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain high-purity this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of starting materials are deuterated using industrial-scale deuteration equipment.
Automated Coupling Reactions: Automated reactors are used to carry out the coupling reactions efficiently.
High-Throughput Purification: High-throughput purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pelitinib-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives of this compound.
Reduction: Formation of reduced derivatives of this compound.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Pelitinib-d6 has several scientific research applications, including:
Pharmacokinetics Studies: Used to study the absorption, distribution, metabolism, and excretion of Pelitinib in the body.
Metabolic Stability: Helps in understanding the metabolic stability of Pelitinib and its deuterated form.
Cancer Research: Used in preclinical and clinical studies to investigate the efficacy of Pelitinib in treating various cancers.
Drug Development: Aids in the development of new anticancer drugs by providing insights into the molecular mechanisms of action.
Mecanismo De Acción
Pelitinib-d6 exerts its effects by irreversibly inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation and survival. The molecular targets include:
Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR prevents the activation of the receptor and its downstream signaling pathways.
Akt Signaling Pathway: Inhibition of EGFR leads to the suppression of the Akt signaling pathway, which is involved in cell survival and proliferation.
Mitogen-Activated Protein Kinase (MAPK) Pathway: Inhibition of EGFR also affects the MAPK pathway, leading to reduced cell migration and invasion.
Comparación Con Compuestos Similares
Pelitinib-d6 is unique compared to other similar compounds due to its deuterated nature, which provides enhanced metabolic stability and pharmacokinetic properties. Similar compounds include:
Pelitinib: The non-deuterated form of Pelitinib.
Erlotinib: Another epidermal growth factor receptor tyrosine kinase inhibitor used in cancer treatment.
Gefitinib: A similar compound that also targets the epidermal growth factor receptor.
This compound stands out due to its improved stability and potential for more effective cancer treatment.
Propiedades
Número CAS |
1325223-34-4 |
|---|---|
Fórmula molecular |
C24H23ClFN5O2 |
Peso molecular |
473.966 |
Nombre IUPAC |
(E)-4-[bis(trideuteriomethyl)amino]-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide |
InChI |
InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32)/b6-5+/i2D3,3D3 |
Clave InChI |
WVUNYSQLFKLYNI-OTHCMBSRSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C |
Sinónimos |
(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino-d6)-2-butenamide; EKB 569-d6; WAY-EKB 569-d6; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B586946.png)










![3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B586969.png)
